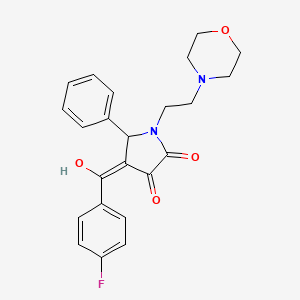

4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a central pyrrolidinone core substituted with a 4-fluorobenzoyl group at position 4, a phenyl group at position 5, and a 2-morpholinoethyl chain at position 1. The fluorine atom on the benzoyl group enhances metabolic stability and binding interactions, while the morpholinoethyl moiety improves aqueous solubility, a critical feature for bioavailability in drug design .

Properties

IUPAC Name |

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O4/c24-18-8-6-17(7-9-18)21(27)19-20(16-4-2-1-3-5-16)26(23(29)22(19)28)11-10-25-12-14-30-15-13-25/h1-9,20,27H,10-15H2/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNMYUKMRWPNLG-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the fluorobenzoyl and morpholinoethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Benzoyl Group

- 4-Benzoyl-5-(2-Fluorophenyl)-3-Hydroxy-1-(2-Morpholinoethyl)-1,5-Dihydro-2H-Pyrrol-2-One Key Difference: Benzoyl group lacks fluorine at the para position. Impact: Reduced electronegativity and altered binding affinity compared to the 4-fluoro derivative. The 2-fluorophenyl substitution may hinder steric interactions with hydrophobic pockets in biological targets .

- 4-(4-Ethoxybenzoyl)-3-Hydroxy-1-(2-Morpholinoethyl)-5-(Pyridin-2-Yl)-1H-Pyrrol-2(5H)-One Key Difference: Ethoxy group replaces fluorine on benzoyl; phenyl at position 5 is substituted with pyridin-2-yl. Pyridinyl introduces hydrogen-bonding capabilities, which may enhance target engagement in basic environments .

2.2. Variations in the N-Substituent (Position 1)

- 4-(4-(Allyloxy)Benzoyl)-3-Hydroxy-1-(2-Methoxyethyl)-5-Phenyl-1H-Pyrrol-2(5H)-One Key Difference: Morpholinoethyl chain replaced with methoxyethyl. Impact: Loss of the morpholine ring diminishes solubility in polar solvents.

- 4-(3-Fluoro-4-Methylbenzoyl)-1-(Furan-2-Ylmethyl)-3-Hydroxy-5-(4-Hydroxyphenyl)-1H-Pyrrol-2(5H)-One Key Difference: Morpholinoethyl replaced with furanylmethyl; additional hydroxyl group on phenyl. Impact: Hydroxyl group enhances hydrogen bonding but increases susceptibility to phase II metabolism. Furanylmethyl may introduce π-π stacking interactions .

2.3. Substituent Variations on the Phenyl Group (Position 5)

- 4-(4-(Benzyloxy)-2-Methylbenzoyl)-3-Hydroxy-1-(2-Morpholinoethyl)-5-(3-Nitrophenyl)-1H-Pyrrol-2(5H)-One Key Difference: 3-Nitrophenyl replaces phenyl; benzyloxy and methyl groups on benzoyl. Benzyloxy increases steric bulk, which may affect membrane permeability .

Biological Activity

4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic compound belonging to the class of substituted pyrrolones. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 428.43 g/mol. The structure features a five-membered ring containing nitrogen and oxygen, which is characteristic of pyrrolones.

Biological Activity Overview

Research indicates that compounds in the pyrrolone class exhibit a variety of biological activities, including:

- Antitumoral Effects : Pyrrolones have been studied for their ability to inhibit cancer cell growth, particularly in estrogen receptor-positive breast cancer. For instance, compounds similar to this compound have shown promise in modulating estrogen receptor activity, thereby influencing tumor growth dynamics .

- Antioxidant Properties : Some studies suggest that pyrrolones can act as antioxidants, potentially mitigating oxidative stress in various biological systems.

Antitumoral Activity

A study highlighted the synthesis of highly functionalized 5-hydroxy-2H-pyrrol-2-ones, which demonstrated significant antitumoral activity against ER-positive breast cancer cells. These compounds inhibited estrogen-mediated transcriptional activity and induced apoptosis in cancer cells . The findings suggest that similar mechanisms may be applicable to this compound.

Structure-Activity Relationship (SAR)

The structure of pyrrolones plays a critical role in their biological activity. The presence of specific functional groups can enhance their interaction with biological targets. For instance, modifications to the morpholinoethyl side chain may influence the compound's binding affinity to estrogen receptors or other relevant targets in cancer cells .

Data Table: Summary of Biological Activities

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization involves systematic adjustments to reaction parameters:

- Temperature : Elevated temperatures (e.g., 80–120°C) may accelerate pyrrole ring formation but risk side reactions. Lower temperatures (40–60°C) are preferred for sensitive intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF improves selectivity in cyclization steps .

- Catalysts : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can stabilize reactive intermediates during benzoylation or morpholinoethyl substitution .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) ensures ≥95% purity .

Basic Question: What analytical techniques are critical for confirming the 3D conformation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond angles, torsion angles, and hydrogen-bonding networks in single crystals. Requires high-purity samples (>99%) and slow evaporation crystallization (e.g., from DMSO/hexane) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positioning (e.g., fluorobenzoyl vs. phenyl groups) and hydrogen bonding via hydroxyl proton shifts (δ ~10–12 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) functional groups .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS) during structural validation?

Methodological Answer:

- Cross-Validation : Compare NMR data with analogous pyrrolone derivatives (e.g., 5-aryl-substituted analogs in ) to identify atypical shifts caused by fluorine’s electronegativity or morpholinoethyl steric effects.

- High-Resolution Mass Spectrometry (HRMS) : Use ESI-TOF or MALDI-TOF to resolve isotopic patterns (e.g., ¹⁹F vs. ³⁵Cl interference) and confirm molecular formula (C₂₄H₂₂FN₂O₄) .

- Dynamic NMR : Apply variable-temperature NMR to detect conformational flexibility in the morpholinoethyl side chain .

Advanced Question: What strategies are effective for designing derivatives with enhanced biological activity?

Methodological Answer:

- Functional Group Modifications :

- Replace the 4-fluorobenzoyl group with 4-chloro or 4-nitro analogs to modulate electron-withdrawing effects and binding affinity .

- Substitute the morpholinoethyl moiety with piperazinyl or thiomorpholine groups to alter solubility and target selectivity .

- Structure-Activity Relationship (SAR) : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) to correlate substituent effects with IC₅₀ values .

Basic Question: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (typical range: 1–50 µM for pyrrolone derivatives) .

- Enzyme Inhibition : Test against COX-2, EGFR, or HDACs using fluorogenic substrates (e.g., Z-LYTE assays) .

- Antimicrobial Activity : Conduct MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding poses with COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17), focusing on hydrogen bonds between the hydroxyl group and catalytic residues .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets, optimizing buffer conditions (pH 7.4, 0.01% Tween-20) to minimize nonspecific interactions .

- Metabolite Profiling : Use LC-MS to identify phase I/II metabolites in hepatocyte models, assessing stability of the fluorobenzoyl group .

Basic Question: What experimental design principles minimize batch-to-batch variability in synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to test interactions between solvent polarity, catalyst loading, and reaction time .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at consistent conversion rates (~95%) .

- Stability Studies : Store intermediates under argon at -20°C to prevent oxidation of the hydroxyl group .

Advanced Question: How can researchers address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Continuous Flow Reactors : Optimize residence time (10–30 min) and pressure (1–5 bar) for exothermic steps (e.g., benzoylation) to improve safety and yield (>80%) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact and simplify waste handling .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size (D90 < 50 µm) for formulation compatibility .

Basic Question: What protocols ensure reliable characterization of purity and stability?

Methodological Answer:

- HPLC Method : Use a C18 column (4.6 × 150 mm, 5 µm), isocratic elution (ACN:H₂O, 70:30), and UV detection (254 nm) with retention time ±0.1 min variability .

- Forced Degradation : Expose to 40°C/75% RH for 14 days; ≤2% degradation indicates stability .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced Question: How can computational methods predict metabolic pathways and toxicity risks?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~2.5), CYP450 inhibition (e.g., CYP3A4), and Ames test mutagenicity .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., hydroxyl group) prone to glucuronidation .

- In Silico Toxicity : Apply Derek Nexus to flag structural alerts (e.g., Michael acceptors in pyrrolone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.